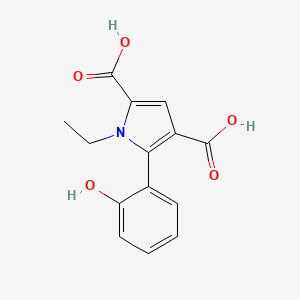

1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid

Description

Properties

IUPAC Name |

1-ethyl-5-(2-hydroxyphenyl)pyrrole-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-2-15-10(14(19)20)7-9(13(17)18)12(15)8-5-3-4-6-11(8)16/h3-7,16H,2H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWATEREWISEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C1C2=CC=CC=C2O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

The most common synthetic approach to 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid involves:

- Condensation Reaction: Ethyl acetoacetate is condensed with an appropriate aromatic aldehyde bearing a hydroxy group at the ortho position (2-hydroxybenzaldehyde) to form an intermediate β-ketoester or related compound.

- Cyclization: The intermediate undergoes cyclization under controlled conditions to form the pyrrole ring system. This step often requires acidic or basic catalysts and precise temperature control to favor ring closure and avoid side reactions.

- Functional Group Introduction: The ethyl substituent at the nitrogen and the two carboxylic acid groups at positions 2 and 4 of the pyrrole ring are introduced or preserved during these steps.

- Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research or industrial use.

Industrial Scale Synthesis

Industrial production adapts the laboratory synthetic route to larger scale by:

- Employing continuous flow reactors to improve reaction control and scalability.

- Using automated systems for reagent addition and temperature regulation.

- Applying advanced purification methods such as preparative chromatography and recrystallization to meet quality standards.

Detailed Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Condensation | Ethyl acetoacetate + 2-hydroxybenzaldehyde | Acid or base catalyst, solvent (e.g., ethanol), reflux | 70-85% |

| Cyclization | Intermediate + catalyst (e.g., acid catalyst) | Temperature control (50-100°C), inert atmosphere | 60-80% |

| Purification | Recrystallization or chromatography | Solvent systems: dichloromethane/methanol or hexane/ethyl acetate | >95% purity |

Note: Yields vary depending on catalyst choice, solvent, and reaction time.

Alternative Synthetic Approaches

Recent literature reports alternative methods for synthesizing related pyrrole derivatives that may be adapted for this compound:

Sulfur Ylide-Mediated Cyclization: A one-pot reaction involving sulfur ylides and carbonyl compounds can produce 5-hydroxy-1H-pyrrol-2(5H)-ones under mild, transition-metal-free conditions. This method involves intramolecular cyclization followed by a 1,3-hydroxy rearrangement, yielding the hydroxy-substituted pyrrole ring efficiently. Purification is achieved by column chromatography on neutral alumina with solvent gradients (e.g., dichloromethane/methanol).

Halogen-Doped Pyrrole Synthesis: Although focused on halogenated pyrroles, methods involving chlorination or fluorination of ethyl pyrrole carboxylates using reagents like N-chlorosuccinimide or Selectfluor under controlled temperatures provide insights into functional group manipulation on the pyrrole ring, which could be relevant for modifying or optimizing the synthesis of this compound.

Research Findings on Reaction Optimization

- Catalyst Selection: Acid catalysts such as p-toluenesulfonic acid or Lewis acids improve cyclization efficiency.

- Temperature Control: Maintaining moderate temperatures (50–100°C) prevents decomposition and side reactions.

- Solvent Effects: Polar protic solvents like ethanol favor condensation, while non-polar solvents assist in purification.

- Purification Techniques: Recrystallization from dichloromethane/methanol mixtures and flash chromatography using hexane/ethyl acetate gradients yield high-purity products.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Condensation-Cyclization | Ethyl acetoacetate, 2-hydroxybenzaldehyde, acid/base catalyst | Reflux in ethanol, 50-100°C | Well-established, scalable | Multi-step, moderate yields |

| Sulfur Ylide Cyclization | Sulfur ylides, ketonic carbonyl compounds | Mild, transition-metal-free, one-pot | High yield, mild conditions | Requires sulfur ylide synthesis |

| Halogenation of Pyrrole Esters | N-chlorosuccinimide, Selectfluor | 0°C to room temperature | Functional group modification | Requires careful purification |

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carboxylic acids can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations such as oxidation and electrophilic substitution reactions, which can lead to the development of new materials or biologically active compounds .

Biology

The compound has been investigated for its potential bioactive properties. Research indicates that it may possess antimicrobial and anticancer activities. For instance, studies have shown that derivatives of pyrrole compounds can inhibit the growth of pathogenic bacteria and cancer cell lines through mechanisms involving enzyme inhibition and receptor binding .

Medicine

In medicinal chemistry, this compound is explored for drug development. It has shown promise in targeting specific enzymes or receptors involved in disease pathways. Its ability to modulate biochemical pathways makes it a candidate for developing therapeutic agents against various diseases .

Industry

The compound is also utilized in industrial applications, particularly in the development of advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhancing material performance in various applications, including electronics and protective coatings .

Case Study 1: Antimicrobial Activity

A study published in Frontiers in Cellular and Infection Microbiology demonstrated that derivatives similar to this compound exhibited significant inhibition of biofilm formation in Pseudomonas aeruginosa. The results indicated that these compounds could enhance the efficacy of existing antibiotics when used in combination therapies .

Case Study 2: Cancer Cell Inhibition

Research highlighted in various journals has shown that pyrrole derivatives can inhibit cancer cell proliferation. For instance, specific modifications to the pyrrole structure were found to enhance their cytotoxic effects on cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within the Pyrrole Dicarboxylic Acid Family

- Key Differences :

- Substituent Effects : The ethyl and hydroxyphenyl groups in the target compound likely increase lipophilicity compared to PDCA and PTCA, which are more polar due to free carboxylic acids. This could influence solubility and bioavailability.

- Functional Groups : PTCA’s third carboxylic acid enhances its acidity and metal-chelating capacity, whereas the target compound’s hydroxyphenyl group may confer antioxidant or UV-absorbing properties .

Heterocyclic Variants with Dicarboxylic Acid Groups

- Key Differences :

- Aromaticity vs. Saturation : Pyridine’s aromaticity may enhance thermal stability compared to pyrrole or thiazolidine derivatives.

- Biodegradability : Pyridine-2,4-dicarboxylic acid is efficiently degraded by bacteria, suggesting that the target pyrrole analog might exhibit slower environmental breakdown due to its substituted phenyl group .

Substituent Effects on Physicochemical Properties

- Ethyl vs. Hydroxyphenyl Groups: Ethyl substituents (e.g., in ’s ethyl pyrrole dicarboxylates) reduce polarity, favoring organic solvent solubility.

- Carboxylic Acid Esters vs. Free Acids :

- Ethyl esters (e.g., ) are less acidic and more volatile, whereas free carboxylic acids (PDCA, target compound) exhibit stronger hydrogen bonding and crystallinity .

Biological Activity

1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid is a heterocyclic compound characterized by a pyrrole ring with various substituents, including an ethyl group, a hydroxyphenyl group, and two carboxylic acid groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula: C14H13NO5

- Molecular Weight: 275.26 g/mol

- IUPAC Name: 1-ethyl-5-(2-hydroxyphenyl)pyrrole-2,4-dicarboxylic acid

- CAS Number: 933220-17-8

Antimicrobial Properties

This compound has been investigated for its antimicrobial potential. Research indicates that compounds within the pyrrole family can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that pyrrole derivatives can inhibit bacterial growth and biofilm formation, which is crucial in treating chronic infections caused by pathogens such as Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 6.25 µg/mL |

| 1-Ethyl-5-(4-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid | Escherichia coli | 12.5 µg/mL |

| PT22 (related compound) | Pseudomonas aeruginosa | 0.50 mg/mL |

The biological activity of this compound may involve several mechanisms:

- Quorum Sensing Inhibition : It has been noted that related compounds can act as quorum sensing inhibitors, disrupting bacterial communication and biofilm formation.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or virulence factor production.

- Cell Membrane Disruption : Some studies suggest that pyrrole derivatives can disrupt bacterial cell membranes, leading to increased permeability and cell death.

Study on Quorum Sensing Inhibition

A recent study focused on the compound PT22 derived from Perenniporia tephropora, which demonstrated significant quorum sensing inhibitory activity against Pseudomonas aeruginosa. When combined with traditional antibiotics like gentamycin or piperacillin, PT22 enhanced their effectiveness against biofilm-forming bacteria. The study utilized scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) to visualize the disruption of biofilms, confirming the compound's potential as an antibiotic accelerant .

Study on Anticancer Activity

Another area of research has explored the anticancer properties of pyrrole derivatives. In vitro studies have shown that certain pyrrole compounds induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting tumor growth . This highlights the potential for developing new anticancer therapies based on the structural characteristics of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid, and what reagents are critical for cyclocondensation?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate, a hydroxyphenyl-substituted hydrazine derivative, and a diketene equivalent (e.g., DMF-DMA). A key step involves forming the pyrrole ring through thermal cyclization under inert atmosphere. Basic hydrolysis of the ester intermediates (e.g., using NaOH/EtOH) yields the dicarboxylic acid. Reaction optimization should focus on stoichiometry (1:1.2 molar ratio of hydrazine to diketene) and temperature control (80–100°C) to minimize side products .

Q. How can structural characterization be performed to confirm the regiochemistry of the hydroxyphenyl and ethyl substituents?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures to confirm substituent positions and intramolecular hydrogen bonding between the hydroxyl and carboxyl groups (e.g., as in related pyrrole derivatives) .

- NMR spectroscopy : Use - and -NMR to identify proton environments (e.g., downfield shifts for hydroxyl protons at δ 10–12 ppm) and coupling patterns for the ethyl group (triplet for CH at δ 1.2–1.5 ppm).

- FTIR : Confirm carboxylic acid O–H stretches (2500–3300 cm) and carbonyl vibrations (1680–1720 cm) .

Q. What purification techniques are recommended to isolate high-purity samples of this compound?

- Methodological Answer : Use a combination of column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water mixture). Monitor purity via HPLC with a C18 column (UV detection at 254 nm) and compare retention times against known standards. Impurity profiling should follow pharmacopeial guidelines for carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthetic yields for this compound?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., B3LYP/6-311+G(d,p) basis set).

- Reaction path search : Apply nudged elastic band (NEB) methods to map energy barriers for cyclocondensation and hydrolysis.

- Machine learning : Train models on existing pyrrole synthesis data to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., p-TsOH). ICReDD’s integrated computational-experimental workflows are recommended for high-throughput screening .

Q. What experimental design strategies can reconcile contradictory spectral data, such as unexpected -NMR splitting patterns?

- Methodological Answer :

- Variable-temperature NMR : Probe dynamic effects (e.g., rotational barriers of the ethyl group) by acquiring spectra at 25°C to 60°C.

- 2D NMR (COSY, NOESY) : Assign overlapping peaks and confirm through-space interactions between the hydroxyphenyl and pyrrole protons.

- Theoretical validation : Compare experimental NMR shifts with DFT-predicted chemical shifts (GIAO method) to identify discrepancies arising from solvent effects or tautomerism .

Q. How can reactor design and process engineering improve scalability for multi-step syntheses involving this compound?

- Methodological Answer :

- Continuous flow reactors : Optimize residence time (30–60 min) and temperature gradients to enhance cyclocondensation efficiency.

- Membrane separation : Implement nanofiltration membranes (MWCO 300–500 Da) for in-line purification of carboxylic acid intermediates.

- Process control : Use real-time PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress and adjust feed rates dynamically. Refer to CRDC subclass RDF2050112 for reactor design frameworks .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational vibrational spectra?

- Methodological Answer :

- Anharmonic corrections : Apply second-order vibrational perturbation theory (VPT2) to DFT-calculated IR spectra to account for overtones and combination bands.

- Solvent modeling : Include implicit solvent effects (e.g., SMD model for ethanol) in calculations to better match experimental peak positions.

- Isotopic substitution : Synthesize deuterated analogs (e.g., –OD instead of –OH) to isolate specific vibrational modes and validate assignments .

Theoretical and Mechanistic Insights

Q. What role does intramolecular hydrogen bonding play in stabilizing the compound’s conformation?

- Methodological Answer :

- Conformational analysis : Use molecular dynamics (MD) simulations (AMBER force field) to identify dominant conformers.

- Hydrogen bond metrics : Measure O···H distances (<2.0 Å) and angles (>150°) via X-ray crystallography. Compare with DFT-optimized geometries.

- Thermodynamic stability : Calculate Gibbs free energy differences between hydrogen-bonded and non-bonded conformers to quantify stabilization effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.